BenchChemオンラインストアへようこそ!

Cannabichromene

Pain Research TRP Channel Pharmacology Neuroscience

Cannabichromene (CBC, CAS 20675-51-8) is a non‑psychotropic phytocannabinoid found in Cannabis sativa L. It is structurally related to other major cannabinoids such as cannabidiol (CBD) and Δ9‑tetrahydrocannabinol (Δ9‑THC), yet possesses a distinct chromene backbone that imparts unique pharmacological and physicochemical properties.

Molecular Formula C21H30O2
Molecular Weight 314.5 g/mol
CAS No. 20675-51-8
Cat. No. B1668259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCannabichromene
CAS20675-51-8
SynonymsCannabichrome;  CBC;  Cannanbichromene;  Pentylcannabichromene
Molecular FormulaC21H30O2
Molecular Weight314.5 g/mol
Structural Identifiers
SMILESCCCCCC1=CC(=C2C=CC(OC2=C1)(C)CCC=C(C)C)O
InChIInChI=1S/C21H30O2/c1-5-6-7-10-17-14-19(22)18-11-13-21(4,23-20(18)15-17)12-8-9-16(2)3/h9,11,13-15,22H,5-8,10,12H2,1-4H3
InChIKeyUVOLYTDXHDXWJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Cannabichromene (CBC, CAS 20675-51-8) for Research: Non‑Psychotropic Phytocannabinoid with Unique Pharmacology


Cannabichromene (CBC, CAS 20675-51-8) is a non‑psychotropic phytocannabinoid found in Cannabis sativa L. [1]. It is structurally related to other major cannabinoids such as cannabidiol (CBD) and Δ9‑tetrahydrocannabinol (Δ9‑THC), yet possesses a distinct chromene backbone that imparts unique pharmacological and physicochemical properties [2]. While CBC exhibits low affinity for the canonical CB1 and CB2 cannabinoid receptors (10–100‑fold lower than Δ9‑THC), it acts as a potent and selective agonist at the CB2 receptor and as a high‑potency activator of the transient receptor potential ankyrin‑1 (TRPA1) channel [3][4]. These differential target engagement profiles, together with its limited psychoactive liability, distinguish CBC as a research compound with potential applications distinct from those of CBD, THC, and other minor cannabinoids.

Cannabichromene (CBC) Procurement: Why In‑Class Compounds Cannot Be Simply Interchanged


Substituting CBC with structurally similar phytocannabinoids such as CBD, CBG, or CBN in research protocols is not scientifically justifiable due to profound differences in target engagement, potency, stability, and safety profiles. Although these compounds share a common biosynthetic origin, their divergent molecular architectures confer distinct pharmacodynamic and pharmacokinetic behaviors. For instance, while CBC and CBD are both non‑psychotropic, CBC is a more potent TRPA1 agonist (EC50 ≈ 60 nM) [1] and demonstrates CB2 receptor selectivity mediated specifically by its (−)‑enantiomer, whereas the (+)‑enantiomer is inactive at CB2 [2]. Furthermore, CBC exhibits inferior aqueous stability relative to CBD (stability ranking: CBD > CBG ≥ CBN > CBC) [3] and displays a more favorable oral absorption profile [4]. These quantitative differences necessitate rigorous compound‑specific validation; generic substitution of CBC with other minor cannabinoids will introduce uncontrolled experimental variables and confound data interpretation.

Cannabichromene (CBC) Evidence‑Based Differentiation: Head‑to‑Head Quantitative Data vs. CBD, CBG, CBN, and Δ9‑THC


TRPA1 Activation Potency: CBC Exhibits ∼50‑Fold Higher Potency than CBG and CBD Acid

CBC is the most potent TRPA1 activator among six tested phytocannabinoids in HEK‑293 cells overexpressing the channel. The EC50 of CBC (60 nM) is approximately 57‑fold lower (more potent) than that of CBG (3.4 μM) and 200‑fold lower than that of CBD acid (12.0 μM) [1]. CBC also activates TRPA1 in native rat dorsal root ganglion (DRG) neurons, albeit with lower potency (EC50 = 34.3 μM) [1].

Pain Research TRP Channel Pharmacology Neuroscience

CB2 Receptor Enantioselectivity: Only (−)-CBC Activates CB2 with EC50 of 1.5 μM; (+)-CBC Is Inactive

CBC is a chiral molecule, and its enantiomers display striking functional divergence at the CB2 receptor. (−)-CBC activates human CB2 with an EC50 of 1.5 μM and an efficacy of 60% relative to the full agonist CP55,940, whereas (+)-CBC shows no detectable CB2 activation at concentrations up to 30 μM [1]. Neither enantiomer activates CB1 appreciably at 30 μM [1]. In contrast, both enantiomers activate TRPA1 (30 μM (−)-CBC yields 50% of cinnamaldehyde maximum; (+)-CBC yields 38%) [1].

Cannabinoid Receptor Pharmacology Enantioselective Biology Immunology

Aqueous Stability: CBC Ranks Least Stable Among Non‑Psychotropic Cannabinoids (CBD > CBG ≥ CBN > CBC)

Under physiologically relevant aqueous conditions (pH 7.4), the stability of non‑psychotropic phytocannabinoids follows the rank order: CBD > CBG ≥ CBN > CBC [1]. CBC is the least stable among this cohort, and its degradation is accelerated upon exposure to UVA radiation, whereas CBD and CBG remain stable for up to 24 hours under identical conditions [1]. In contrast, the psychotropic Δ9‑THC degrades approximately one order of magnitude faster than CBD [1].

Pharmaceutical Development Formulation Science Analytical Chemistry

Anti‑MRSA Biofilm Activity: CBC Demonstrates MIC of 1–2 μg/mL, Comparable to CBD but Distinct Mechanism

In a head‑to‑head comparison of five phytocannabinoids against methicillin‑resistant Staphylococcus aureus (MRSA) biofilms, CBC exhibited a minimum inhibitory concentration (MIC) of 1–2 μg/mL, comparable to CBD (1–2 μg/mL) and CBG (1–2 μg/mL) [1]. However, CBC displayed intermediate anti‑biofilm efficacy: CBN was most potent (significantly reducing biofilm biomass and bacterial viability), whereas CBD was least effective in most assays despite causing the greatest membrane damage [1]. This indicates that despite similar MIC values, the mechanism of action and overall anti‑biofilm potency differ substantially among cannabinoids.

Antimicrobial Research Biofilm Biology Infectious Disease

Oral Bioavailability: CBC Exhibits Superior Oral Absorption Compared to CBD and Δ9‑THC

CBC demonstrates improved oral absorption relative to both CBD and Δ9‑THC [1]. This pharmacokinetic advantage is relevant for in vivo studies where oral gavage or dietary administration is employed. While quantitative bioavailability values were not directly reported in the comparative study, the qualitative observation that CBC is better absorbed orally than CBD and Δ9‑THC establishes a key differentiator for researchers designing oral dosing regimens.

Pharmacokinetics Drug Delivery Preclinical Development

Neuroprotection Against Aβ Toxicity: CBC Inhibits Aβ1‑42‑Induced Neurite Damage, Unlike CBD

In PC12 cells exposed to Aβ1‑42, CBC and CBG inhibited morphological changes including neurite projection reduction and cell rounding, whereas CBD, Δ9‑THC, and CBDV did not alter Aβ1‑42‑induced morphological effects [1]. All tested cannabinoids (CBC, CBG, CBN, Δ9‑THC, CBD, CBDV) inhibited Aβ1‑42‑induced neurotoxicity, but only CBC and CBG demonstrated this specific neurite‑protective phenotype [1]. CBD inhibited lipid peroxidation but had no significant effect on Aβ toxicity [1].

Alzheimer's Disease Research Neuroprotection Amyloid Beta

Cannabichromene (CBC) Application Scenarios: Where the Quantitative Evidence Drives Selection


TRPA1‑Mediated Pain and Inflammation Research

CBC is the most potent phytocannabinoid TRPA1 agonist characterized to date (EC50 = 60 nM in HEK‑293 cells, ~57‑fold more potent than CBG) [1]. This exceptional potency makes CBC the preferred tool compound for studies investigating TRPA1‑dependent nociception, inflammatory pain, and neurogenic inflammation. Researchers developing TRPA1 antagonists or seeking to interrogate TRPA1 signaling pathways should prioritize CBC over less potent alternatives such as CBD or CBG, which would require substantially higher concentrations to achieve comparable channel activation. Additionally, CBC's ability to activate TRPA1 in native DRG neurons (EC50 = 34.3 μM) supports its use in ex vivo and in vivo pain models [1].

Enantioselective CB2 Receptor Pharmacology

The enantioselective activation of CB2 by (−)-CBC (EC50 = 1.5 μM) versus the complete inactivity of (+)-CBC (no activation up to 30 μM) positions CBC as a valuable probe for studying CB2 receptor stereospecificity [2]. Research programs investigating CB2‑mediated immunomodulation, neuroprotection, or inflammation require enantiomerically defined material; procurement of racemic CBC will produce attenuated and variable CB2 responses. This enantioselectivity also informs quality control specifications for CBC intended for CB2‑focused studies, where the (−)/(+) ratio must be documented and controlled.

Alzheimer's Disease and Neurodegeneration Models

CBC uniquely preserves neurite morphology in Aβ1‑42‑challenged PC12 cells, a phenotype not shared by CBD, Δ9‑THC, or CBDV [3]. This specific neuroprotective activity, coupled with CBC's ability to inhibit Aβ aggregation and neurotoxicity, makes it a compelling candidate for mechanistic studies in Alzheimer's disease research. Researchers aiming to dissect cannabinoid‑mediated protection against amyloid‑β pathology should select CBC over CBD when the endpoint of interest is neurite integrity and synaptic preservation.

Antimicrobial Biofilm Studies Requiring Mechanistic Divergence

Although CBC, CBD, and CBG share comparable MIC values (1–2 μg/mL) against MRSA biofilms, they operate via distinct mechanisms [4]. CBC demonstrates intermediate anti‑biofilm efficacy, whereas CBD causes the greatest membrane damage but is least effective in reducing biofilm biomass [4]. For studies exploring structure‑activity relationships or combinatorial antimicrobial strategies, CBC offers a unique mechanistic profile that cannot be replicated by substituting CBD or CBG. This differentiation supports the procurement of CBC for hypothesis‑driven antimicrobial research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cannabichromene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.